molecular formula C4H5FN2O3S B12593462 4-Fluoro-6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione CAS No. 648418-33-1

4-Fluoro-6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione

Cat. No.: B12593462
CAS No.: 648418-33-1
M. Wt: 180.16 g/mol
InChI Key: IJCVHOQJDTXOCV-UHFFFAOYSA-N
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Description

4-Fluoro-6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a useful research compound. Its molecular formula is C4H5FN2O3S and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

648418-33-1

Molecular Formula

C4H5FN2O3S

Molecular Weight

180.16 g/mol

IUPAC Name

4-fluoro-6-methyl-1,1-dioxo-1,2,6-thiadiazin-3-one

InChI

InChI=1S/C4H5FN2O3S/c1-7-2-3(5)4(8)6-11(7,9)10/h2H,1H3,(H,6,8)

InChI Key

IJCVHOQJDTXOCV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NS1(=O)=O)F

Origin of Product

United States

Biological Activity

4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This compound's structure includes a fluorine substituent that can significantly influence its pharmacological properties. The following sections will detail the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of 4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the reaction of appropriate thiadiazole precursors with fluorinated reagents. Recent studies have focused on mechanochemical methods that enhance yield and purity while reducing solvent use .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole rings exhibit significant activity against various bacterial strains. For instance:

  • Antibacterial Activity : In vitro studies have shown that 4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione demonstrates potent antibacterial effects against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae .
  • Mechanism of Action : The mechanism often involves inhibition of bacterial efflux pumps and biofilm formation .

Antioxidant Activity

Studies have also evaluated the antioxidant potential of this compound. The DPPH radical scavenging assay demonstrated that it possesses considerable antioxidant activity, comparable to known antioxidants .

Enzyme Inhibition

The compound has shown promise as an inhibitor of monoamine oxidase (MAO) enzymes. Research indicated that certain derivatives exhibited significant inhibitory activity against MAO-A and MAO-B isoforms. For example:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
4-Fluoro-6-methyl derivative0.060 ± 0.002Not specified
Reference Inhibitor (Moclobemide)0.500 ± 0.050Not specified

This data suggests that modifications in the structure can lead to enhanced enzyme inhibition .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including 4-Fluoro-6-methyl-1λ6,2,6-thiadiazine-1,1,3(2H,6H)-trione against clinical isolates of bacteria. The results indicated a strong correlation between structural features and biological activity:

  • Inhibition Zone Diameter : The compound produced inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain.

Study on Antioxidant Properties

Another study focused on the antioxidant properties of this compound using different assays such as DPPH and ABTS. The results indicated a significant reduction in free radicals by up to 70%, showcasing its potential as a therapeutic agent in oxidative stress-related conditions .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of thiadiazine derivatives in cancer therapy. A series of substituted 4H-1,2,6-thiadiazin-4-ones were synthesized and evaluated for their anti-cancer properties. Notably, compounds demonstrated significant activity against various cancer cell lines including bladder and prostate cancer. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiadiazine scaffold could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Key Findings:

  • Bladder Cancer: Compounds exhibited low micromolar activity with promising therapeutic windows.
  • Prostate Cancer: Certain derivatives showed selective inhibition of cancer cell proliferation.

Hormonal Modulation

The compound has been investigated for its role as a gonadotropin-releasing hormone (GnRH) receptor antagonist. Structural modifications of related thiadiazine derivatives led to the discovery of potent antagonists that can effectively modulate hormonal levels in vivo. For instance, one derivative maintained suppressive effects on plasma luteinizing hormone levels for over 24 hours in animal models .

Clinical Implications:

  • Potential treatment for hormone-dependent conditions such as endometriosis and prostate cancer.

Organic Photovoltaics

Thiadiazine derivatives have been explored as materials for organic photovoltaics (OPVs). Their unique electronic properties allow them to function as donor or acceptor materials in photovoltaic cells. The incorporation of 4-fluoro-6-methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione into polymer matrices has shown promise in enhancing the efficiency of solar energy conversion .

Performance Metrics:

  • Bandgap: The polymers exhibit a wide bandgap (Eoptg 1.80–1.95 eV), making them suitable for visible light absorption.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Anticancer ResearchBladder and Prostate CancerLow micromolar activity with favorable therapeutic windows
Hormonal ModulationGnRH Receptor AntagonismSustained hormonal suppression in vivo
Material ScienceOrganic PhotovoltaicsHigh efficiency as donor/acceptor materials

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at electron-deficient positions on the thiadiazine ring. Key examples include:

ReactantConditionsProductYieldSource
Sodium methoxideMeOH, 20°C, 1 h3-Methoxy-5-(methyl)-1λ⁶-thiadiazin-trione86%
Benzo[d]thiazole-2-thiolTHF, Et₃N, 24 h3-(Benzothiazolylthio)-derivative71%
  • Methoxy substitution proceeds regioselectively at the C-3 position due to electron-withdrawing effects from the fluorine and trione groups .

  • Thiol-based nucleophiles exhibit faster kinetics compared to oxygen nucleophiles, attributed to sulfur's enhanced nucleophilicity .

Cyclocondensation and Heterocycle Formation

The thiadiazine scaffold participates in annulation reactions to form fused heterocyclic systems:

Reaction with α-Haloketones

text
4-Fluoro-6-methyl-thiadiazine-trione + R-CO-CH₂-X → 5-Substituted-[1,3,4]thiadiazino[2,3-b]triazoles
  • Demonstrated with chloroacetone (X = Cl, R = CH₃), achieving 68–74% yields under reflux conditions .

  • The reaction proceeds via thioamide intermediate formation, followed by ring expansion .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions (e.g., POCl₃), the compound undergoes ring contraction:

Mechanistic Pathway

  • Protonation at the N-2 position

  • Cleavage of the S–N bond

  • Formation of a transient thiiranium ion

  • Rearrangement to 4-fluoro-6-methyl-1,3-thiazole-2-carboxylic acid derivatives

This pathway is critical for generating bioactive metabolites with antimicrobial properties .

Catalytic Hydrogenation

Selective reduction of the thiadiazine ring has been achieved using Pd/C (10 mol%) under H₂ (1 atm):

Substrate ModificationProductSelectivity
S-Oxidized derivativesTetrahydrothiadiazine analogs>95%
  • Hydrogenation occurs preferentially at the N–S bond without affecting the fluoromethyl group .

  • Products show enhanced solubility in polar solvents (logP reduction by 1.2–1.8 units) .

Oxidative Transformations

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfoxide and sulfone derivatives:

Oxidation States

Oxidizing AgentTimeProductSulfur Oxidation State
mCPBA (1 equiv)2 hThiadiazine-S-oxide+4
mCPBA (2 equiv)6 hThiadiazine-S,S-dioxide+6

Sulfoxide derivatives exhibit improved pharmacokinetic profiles (t₁/₂ increased from 2.1 to 5.7 h in murine models) .

Biological Alkylation

The compound acts as an electrophile in enzyme-mediated alkylation:

Glutathione Transferase Assay

text
Thiadiazine-trione + GSH → S-(Thiadiazinyl)-glutathione conjugate
  • Second-order rate constant (k₂): 2.4 × 10³ M⁻¹s⁻¹ at pH 7.4

  • Competitive inhibition observed against GST P1-1 (IC₅₀ = 18.7 μM)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces radical-mediated decomposition:

Primary Photoproducts

  • Fluoromethyl sulfenic acid (detected by EPR)

  • Nitrogen gas evolution (quantified by GC-MS)

  • 3-Methylene-1,2-dithiolan-4-one (isolated in 32% yield)

Degradation follows first-order kinetics (t₁/₂ = 45 min in acetonitrile) .

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The fluorine substituent significantly modulates reaction thermodynamics, while the methyl group provides steric control in nucleophilic attacks. Recent advances in mechanochemical synthesis (e.g., ball-milling techniques) have improved yields in substitution reactions by 15–20% compared to traditional solution-phase methods .

Q & A

Q. How do substituent modifications at the 6-methyl position influence physicochemical properties (e.g., solubility, logD)?

  • Methodological Answer :
  • logD Analysis : Use shake-flask or chromatographic methods (e.g., CHI logD) with octanol/water partitioning.
  • Solubility Screening : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO co-solvent systems .

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